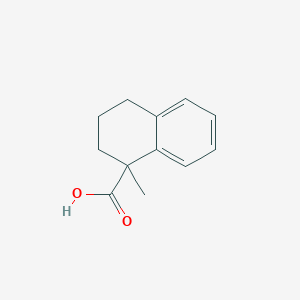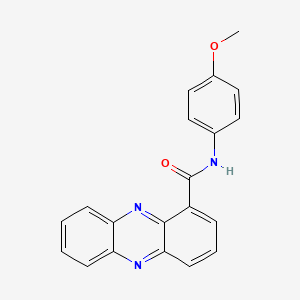![molecular formula C20H19F3N2O3 B2872261 N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 1448052-58-1](/img/structure/B2872261.png)
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, a hydroxy group, a phenylethyl group, and a trifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroboration-oxidation of the cyclopropyl group.
Attachment of the phenylethyl group: This step involves the alkylation of the intermediate compound with a phenylethyl halide under basic conditions.
Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride and the appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The oxalamide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted derivatives
科学研究应用
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity, while the hydroxy and phenylethyl groups influence its reactivity and solubility.
相似化合物的比较
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide
Uniqueness
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyclopropyl and trifluoromethyl groups enhances its stability and binding affinity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)15-8-4-5-9-16(15)25-18(27)17(26)24-12-19(28,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,28H,10-12H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQZPXVCNLFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2872179.png)
![2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2872181.png)
![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2872182.png)
![2-(4-chlorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2872183.png)
![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2872184.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide](/img/structure/B2872185.png)
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)

![N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide](/img/structure/B2872193.png)

![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)
![N1-butyl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2872200.png)

